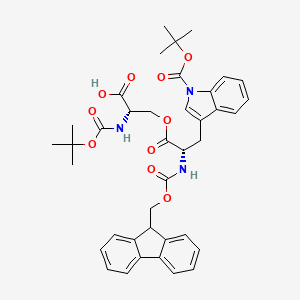Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)
CAS No.: 944283-24-3
Cat. No.: VC17618641
Molecular Formula: C39H43N3O10
Molecular Weight: 713.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 944283-24-3 |
|---|---|
| Molecular Formula | C39H43N3O10 |
| Molecular Weight | 713.8 g/mol |
| IUPAC Name | (2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C39H43N3O10/c1-38(2,3)51-36(47)41-31(33(43)44)22-49-34(45)30(19-23-20-42(37(48)52-39(4,5)6)32-18-12-11-13-24(23)32)40-35(46)50-21-29-27-16-9-7-14-25(27)26-15-8-10-17-28(26)29/h7-18,20,29-31H,19,21-22H2,1-6H3,(H,40,46)(H,41,47)(H,43,44)/t30-,31-/m0/s1 |
| Standard InChI Key | DFVACCVHZMRMBO-CONSDPRKSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(COC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Introduction
Structural Characteristics and Orthogonal Protection Strategy
Component Analysis
The dipeptide consists of two modified amino acids:
-
Boc-Ser-OH: Features a tert-butoxycarbonyl (Boc) group on the α-amino nitrogen and a free hydroxyl group on the serine side chain. The Boc group provides acid-labile protection, stable under basic conditions commonly used in Fmoc-based SPPS .
-
Fmoc-Trp(Boc)-OH: Contains a fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino nitrogen and a Boc-protected indole nitrogen. The Fmoc group offers base-labile protection, while the Boc group on tryptophan prevents side reactions during coupling steps .
Orthogonal Deprotection Sequence
The protection scheme enables sequential removal:
-
Fmoc cleavage: Using 20-30% piperidine in DMF removes the Fmoc group from tryptophan while leaving the Boc groups intact .
-
Boc cleavage: Treatment with 30-50% trifluoroacetic acid (TFA) in dichloromethane removes both Boc protections when required .
Synthetic Methodology and Characterization Data
Synthesis Protocols
The dipeptide is typically synthesized through solution-phase coupling using activation reagents:
Coupling Reaction Conditions
| Parameter | Specification | Source |
|---|---|---|
| Activation Reagent | HBTU/HOBt (1:1 molar ratio) | |
| Base | DIEA (5 eq) | |
| Solvent System | DMF:DCM (3:1 v/v) | |
| Coupling Time | 2-4 hours at 25°C | |
| Yield | 72-85% (typical for protected dipeptides) |
Physicochemical Properties
Table 1: Key Physical Parameters
The Boc-Ser-OH component demonstrates higher aqueous solubility compared to the tryptophan derivative due to its polar hydroxyl group . The Fmoc-Trp(Boc)-OH exhibits increased hydrophobicity from both the Fmoc group and Boc-protected indole ring .
Applications in Peptide Engineering
Structural Biology Applications
This dipeptide building block has proven essential for:
-
Membrane protein studies: The protected tryptophan residue prevents π-π stacking interactions during synthesis of hydrophobic transmembrane domains .
-
Glycopeptide synthesis: The free serine hydroxyl allows selective glycosylation after Boc removal .
Pharmaceutical Development
Recent applications include:
-
Antimicrobial peptides: Incorporation in amphipathic structures targeting Gram-negative bacteria .
-
Neuropeptide analogs: Enhanced blood-brain barrier penetration through strategic tryptophan positioning .
| Condition | Boc-Ser-OH | Fmoc-Trp(Boc)-OH | Source |
|---|---|---|---|
| Temperature | 2-8°C | -20°C | |
| Atmosphere | Argon | Nitrogen | |
| Stability Period | 24 months | 18 months |
Analytical Characterization Techniques
Spectroscopic Analysis
1H NMR (400 MHz, DMSO-d6):
-
Boc-Ser-OH: δ 1.38 (s, 9H, Boc), 3.65 (dd, J=5.2 Hz, 2H, CH2OH) .
-
Fmoc-Trp(Boc)-OH: δ 7.72 (d, J=7.6 Hz, 2H, Fmoc), 6.98 (s, 1H, indole H-2) .
HRMS Data:
Recent Advances in Application
Emerging uses in biotechnology:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume